molecular formula C11H9ClN4O B10805908 2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol

2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol

Cat. No.: B10805908
M. Wt: 248.67 g/mol
InChI Key: NDNNYDRNWPISJA-QPEQYQDCSA-N
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Description

2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol is a chemical compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chloropyridazine moiety attached to a hydrazinylidene group, which is further connected to a phenol group. The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol typically involves the condensation reaction between 6-chloropyridazine-3-carbaldehyde and 2-hydrazinylphenol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. Additionally, the compound’s hydrazone linkage allows it to participate in redox reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol is unique due to its specific combination of a chloropyridazine moiety and a hydrazinylidene linkage, which imparts distinct chemical reactivity and biological activity. The presence of the phenol group further enhances its versatility in various applications.

Properties

Molecular Formula

C11H9ClN4O

Molecular Weight

248.67 g/mol

IUPAC Name

2-[(Z)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C11H9ClN4O/c12-10-5-6-11(16-14-10)15-13-7-8-3-1-2-4-9(8)17/h1-7,17H,(H,15,16)/b13-7-

InChI Key

NDNNYDRNWPISJA-QPEQYQDCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=NN=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NN=C(C=C2)Cl)O

Origin of Product

United States

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